molecular formula C12H21Cl2N3 B1402609 N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 1361115-15-2

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B1402609
CAS No.: 1361115-15-2
M. Wt: 278.22 g/mol
InChI Key: ZFWHCQAFGNHSES-UHFFFAOYSA-N
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Description

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bipyridinyl structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride typically involves multiple steps, starting with the preparation of the bipyridinyl core. This can be achieved through a series of cyclization reactions, followed by the introduction of the dimethyl-amine group. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the amine with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The bipyridinyl core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride involves its interaction with specific molecular targets. The bipyridinyl structure allows it to bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride stands out due to its unique bipyridinyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)12-5-3-4-11(14-12)10-6-8-13-9-7-10;;/h3-5,10,13H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWHCQAFGNHSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride
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N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride
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N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride
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N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Reactant of Route 6
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N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

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